Hydrofuramide
Description
Contextualization within Furan (B31954) Chemistry and Biomass Valorization Research
Hydrofuramide is a chemical compound intrinsically linked to furan chemistry and the burgeoning field of biomass valorization. Furans, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as vital platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.commdpi.com The development of efficient catalytic processes to convert these biomass-derived feedstocks into valuable chemicals, materials, and fuels is a cornerstone of sustainable chemistry. mdpi.comresearchgate.netbohrium.com
Furfural, obtainable in high yields from the C5 sugars of hemicellulose, serves as the direct precursor to this compound. sctunisie.org The chemical transformation of furfural is a versatile pathway to a wide array of value-added products, including furfurylamine (B118560) and other furan derivatives. researchgate.netsctunisie.orgresearchgate.net this compound emerges as a key intermediate in this context, formed through the condensation reaction between furfural and ammonia (B1221849). researchgate.netwikipedia.org As such, the study of this compound's formation and subsequent reactions is integral to understanding and optimizing the chemical pathways involved in upgrading biomass. researchgate.netresearchgate.net Research into the catalytic reductive amination of furfural, for instance, often involves the formation of this compound as a transient or stable intermediate. researchgate.net
Historical Trajectory of this compound Synthesis and Early Mechanistic Inquiries
The synthesis of this compound has been documented for over a century, with early preparations dating back to the late 19th century. Initial reports on its synthesis include the work of Hartley and Dobbie in 1898. drugfuture.com Later, researchers such as Taniyama in 1948 and Kapur in 1960 further described its preparation. drugfuture.com Kapur's method, for example, involved the reaction of furfural with aqueous ammonia within a chilled ethanol (B145695) solution. wikipedia.orgdrugfuture.com
The fundamental synthesis route consists of the condensation of three molar equivalents of furfural with two molar equivalents of ammonia. wikipedia.org A general laboratory procedure involves mixing the aldehyde (furfural) with ammonia, sometimes with heating, followed by dilution with water and extraction with a solvent like ethyl acetate (B1210297) to isolate the product. chemicalbook.com
Early investigations into its chemical nature and potential applications also have a long history. A patent from 1938 detailed the liquid-phase catalytic hydrogenation of this compound, indicating an early interest in its transformation into other useful compounds like furfurylamine. google.com Structural elucidation work was notably advanced by Soundararajan and Anantakrishnan in 1953, contributing to the understanding of its molecular framework. drugfuture.com These historical efforts laid the groundwork for contemporary research into its reactivity and role as a chemical intermediate.
Foundational Reactivity Principles and Structural Characteristics Relevant to Chemical Transformations
This compound, with the chemical formula C₁₅H₁₂N₂O₃, is structurally described as a diimine containing three furan rings. wikipedia.orgchemicalbook.comcymitquimica.com More specifically, it is a double Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (C=N). tue.nlwikipedia.org Its formal IUPAC name is (E)-1-(Furan-2-yl)-N-[furan-2-yl-[(E)-furan-2-ylmethylideneamino]methyl]methanimine. wikipedia.org The molecule's reactivity is dominated by the two imine double bonds, which are susceptible to chemical attack, particularly reduction. wikipedia.org
The foundational reactivity of this compound is exemplified by its hydrogenation. Catalytic hydrogenation using Raney nickel in the presence of ammonia can yield mixtures of furfurylamine and difurfurylamine. wikipedia.org This reactivity underscores its utility as a precursor in organic synthesis. Another key chemical characteristic is its instability in acidic conditions, under which it readily decomposes, reverting to its constituent reactants, furfural and ammonia. drugfuture.comtue.nl This reversible formation is crucial to its function as a catalytically active intermediate in certain reactions. tue.nlnih.gov For example, in the Knoevenagel condensation of furanic aldehydes, this compound has been shown to be more than a simple storage molecule for the reactants; it acts as a catalytic intermediate that actively participates in the reaction cycle. tue.nl
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (E)-1-(Furan-2-yl)-N-[furan-2-yl-[(E)-furan-2-ylmethylideneamino]methyl]methanimine | wikipedia.org |
| Synonyms | Furfuramide, N,N'-Difurfurylidene-2-furanmethanediamine | wikipedia.orgdrugfuture.comcymitquimica.com |
| CAS Number | 494-47-3 | wikipedia.orgdrugfuture.comchemicalbook.com |
| Molecular Formula | C₁₅H₁₂N₂O₃ | wikipedia.orgchemicalbook.comcymitquimica.com |
| Molar Mass | 268.27 g·mol⁻¹ | wikipedia.orgdrugfuture.comchemicalbook.comcymitquimica.com |
| Appearance | Crystalline solid, light-brown to white powder | wikipedia.orgchemicalbook.com |
| Melting Point | 117 to 119 °C (243 to 246 °F; 390 to 392 K) | wikipedia.orgdrugfuture.com |
| Solubility | Practically insoluble in cold water; soluble in alcohol and ether | drugfuture.comchemicalbook.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5-hydroxymethylfurfural (HMF) |
| Ammonia |
| Difurfurylamine |
| Furfural |
| Furfurylamine |
| This compound |
| Raney nickel |
Structure
2D Structure
3D Structure
Properties
CAS No. |
494-47-3 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |
InChI Key |
CYGDSXFTXXFMNI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Isomeric SMILES |
C1=COC(=C1)/C=N/C(/N=C/C2=CC=CO2)C3=CC=CO3 |
Canonical SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Other CAS No. |
1238184-07-0 494-47-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Hydrofuramide
Classical Condensation Routes from Furfural (B47365) and Ammonia (B1221849)
The primary and most established method for synthesizing hydrofuramide is through the condensation reaction of furfural with ammonia. wikipedia.org This reaction yields this compound, a crystalline solid, by combining three molar equivalents of furfural with two molar equivalents of ammonia. wikipedia.org A historical preparation method, dating back to 1960, involved the reaction of furfural with aqueous ammonia within a chilled ethanol (B145695) solution. wikipedia.org This foundational approach underscores the direct pathway from readily available starting materials to the target compound. However, the process requires careful control to prevent the formation of isomers, such as furfurine, particularly at temperatures approaching the melting point of this compound (117-119 °C), which can negatively impact selectivity and yield. wikipedia.orggoogle.com The use of a suitable solvent is also crucial to dissolve the this compound product as it forms. google.com
The efficiency and selectivity of this compound synthesis are highly dependent on the careful optimization of several reaction parameters. rsc.org The process of optimizing conditions involves exploring various factors such as temperature, concentration, solvent, and reaction time to maximize product yield and purity. nih.gov For analogous reactions like the reductive amination of furfural, achieving high selectivity necessitates precise control over temperature and pressure. rsc.org The optimization of reaction time is also a critical factor that can significantly influence the conversion rate and the selectivity towards the desired product. scielo.brchemrxiv.org Traditional optimization methods can be time-consuming, but modern data-driven approaches, such as Bayesian optimization, offer more rapid and efficient pathways to identify ideal reaction conditions. nih.govnih.gov
Below is a table summarizing key parameters and their typical considerations in the synthesis of this compound and related compounds.
| Parameter | Consideration | Impact on Synthesis |
| Temperature | Typically kept low or at moderate levels (e.g., chilled or up to 80°C for related processes). wikipedia.orgrsc.org | Higher temperatures can lead to the formation of the undesired isomer, furfurine, thus reducing selectivity. google.com |
| Solvent | An inert solvent is required to dissolve the this compound product. google.com Ethanol is a commonly used solvent. wikipedia.org | The choice of solvent can affect reaction rates and the ease of product isolation. |
| Reactant Ratio | The stoichiometric ratio is 3:2 (furfural to ammonia). wikipedia.org Variations can be explored to optimize yield. google.com | An excess of one reactant may be used to drive the reaction to completion but can complicate purification. |
| Reaction Time | Can range from hours to a full day. scielo.brchemrxiv.org | Optimization is crucial to balance high conversion of reactants with the prevention of side-product formation. scielo.br |
This table is generated based on data from related chemical syntheses and general optimization principles.
The condensation reaction follows a clear stoichiometric relationship where three molecules of furfural react with two molecules of ammonia to form one molecule of this compound. wikipedia.org Adhering to this 3:2 molar ratio is fundamental to the synthesis.
Strategies to enhance the yield focus on maximizing the formation of this compound while minimizing competing side reactions. A primary strategy is rigorous temperature control to prevent the thermal isomerization of this compound into furfurine, a reaction that becomes significant at or above its melting point. google.com Furthermore, optimizing the addition rate of reactants and ensuring efficient mixing can help maintain homogenous reaction conditions, thereby improving consistency and yield. The selection of an appropriate catalyst, while not always required for the basic condensation, can also be explored to increase reaction rates and selectivity under milder conditions. rsc.org General yield improvement strategies often involve detailed studies of fermentation conditions and strain improvements in biotechnological contexts, principles that can be adapted to chemical synthesis optimization. nih.gov
Innovations in Green Chemistry Approaches for this compound Preparation
In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are being applied to the synthesis of compounds like this compound. jddhs.commdpi.com These approaches prioritize the reduction of waste, the use of less hazardous substances, improved energy efficiency, and the utilization of renewable resources. nih.govresearchgate.net Furfural itself is a biomass-derived aldehyde, making its use in synthesis inherently aligned with the green chemistry principle of using renewable feedstocks. rsc.orgnih.gov
A significant innovation in green synthesis is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. nih.gov DESs are mixtures of hydrogen-bond donors (HBD) and hydrogen-bond acceptors (HBA) that form a eutectic with a melting point much lower than the individual components. youtube.com These solvents are attractive because they are often biodegradable, have low volatility, possess thermal stability, and can be recycled and reused. nih.gov
Common components used to form natural deep eutectic solvents are listed below.
| Hydrogen-Bond Acceptor (HBA) | Hydrogen-Bond Donor (HBD) | Molar Ratio (HBA:HBD) |
| Choline Chloride | Urea | 1:2 |
| Choline Chloride | Ethylene Glycol | 1:2 |
| Choline Chloride | Oxalic Acid | 1:1 |
This table is generated based on common DES formulations described in the literature. youtube.commdpi.com
The environmental sustainability of a synthetic method can be quantitatively assessed using green chemistry metrics. rsc.org These metrics provide a framework for evaluating the "greenness" of a process beyond just the final yield. Key metrics include:
Atom Economy: Measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.
E-Factor (Environmental Factor): Calculates the ratio of the mass of waste produced to the mass of the product. A lower E-factor signifies less waste and a greener process. nih.gov
Process Mass Intensity (PMI): Represents the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. nih.gov
Applying these metrics to novel this compound synthesis methods, such as those using DES, allows for a direct comparison with traditional routes. rsc.org The goal is to develop processes that not only are efficient in terms of yield but also have a minimal environmental footprint, characterized by low E-Factors and PMIs. researchgate.net The adoption of solvent-free conditions or recyclable solvents like DES, coupled with energy-efficient techniques like microwave-assisted synthesis, contributes to a more sustainable chemical industry. mdpi.comrasayanjournal.co.in
Elucidation of Proposed Mechanistic Pathways for this compound Formation
The formation of this compound from furfural and ammonia is understood to proceed through a condensation mechanism involving the formation of imine intermediates. rsc.org Although the intermediates themselves may be highly reactive and difficult to isolate, their formation is a critical step in the pathway.
The proposed mechanism can be outlined as follows:
Nucleophilic Attack: An ammonia molecule performs a nucleophilic attack on the carbonyl carbon of a furfural molecule.
Formation of Hemiaminal: This initial attack results in the formation of an unstable hemiaminal intermediate.
Dehydration: The hemiaminal readily loses a molecule of water to form a furfuryl imine (a Schiff base).
Further Condensation: This process repeats, with the initial imine and subsequent intermediates reacting with more furfural and ammonia molecules. The exact sequence involves the condensation of three furfural units with two ammonia units.
Final Product: The cascade of reactions culminates in the formation of the stable this compound molecule, which contains two imine C=N double bonds. wikipedia.org
Indirect evidence for this imine-based pathway comes from studies on the related reductive amination of furfural, where Schiff base intermediates were detected, lending support to the proposed mechanism. rsc.org
Intermediacy of Furfuryl Imine Species in the Formation of this compound
The formation of this compound is widely believed to proceed via an imine pathway. rsc.orgresearchgate.net The initial step in the reaction between furfural and ammonia is the nucleophilic addition of ammonia to the carbonyl carbon of the furfural molecule. This addition forms an unstable hemiaminal intermediate.
This hemiaminal then undergoes dehydration, eliminating a molecule of water to form a furfuryl imine, also known as a Schiff base. researchgate.net This imine species is highly reactive and serves as a key building block for the subsequent condensation steps. rsc.org While the furfuryl imine is often not isolated due to its high reactivity, time-dependent reaction profiles in related reactions have provided indirect evidence for the formation of such Schiff base intermediates. rsc.orgresearchgate.net
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Source |
| Furfural (molar eq.) | 3 | wikipedia.org |
| Ammonia (molar eq.) | 2 | wikipedia.org |
| Solvent | Chilled Ethanol/Water | wikipedia.orgchemicalbook.com |
| Product State | Crystalline Solid | wikipedia.org |
Sequential Condensation and Trimerization Steps Leading to this compound Structure
Following the formation of the initial furfuryl imine, a series of sequential condensation and trimerization steps occur to yield the final this compound structure. The precise mechanism involves the reaction of the highly reactive furfuryl imine with another molecule of furfural and ammonia.
A plausible pathway for the trimerization is as follows:
Formation of a Diamine Intermediate: A molecule of furfuryl imine reacts with a molecule of ammonia. The ammonia adds to the imine carbon, and after a proton transfer, a gem-diamine derivative of furfural is formed.
Condensation with a Second Furfural Molecule: This diamine intermediate, being nucleophilic, then attacks the carbonyl carbon of a second molecule of furfural. This is followed by the elimination of a molecule of water to form a new, larger imine.
Final Condensation with a Third Furfural Molecule: The intermediate from the previous step, which still contains a reactive amino group, then undergoes a final condensation reaction. This involves an intramolecular cyclization followed by reaction with a third molecule of furfural, or more likely, the reaction of the amino group with a third molecule of furfural to form another imine linkage, ultimately leading to the stable, trimeric structure of this compound after the elimination of a second water molecule. This final structure is a diimine containing three furan (B31954) rings. wikipedia.org
Table 2: Intermediates in this compound Synthesis
| Intermediate | Role | Source |
| Hemiaminal | Initial adduct of furfural and ammonia | rsc.org |
| Furfuryl Imine (Schiff Base) | Key reactive intermediate | rsc.orgresearchgate.net |
| Diamine Derivative | Intermediate in the trimerization pathway | Plausible |
Reaction Mechanisms and Advanced Chemical Transformations of Hydrofuramide
Reductive Processes of Hydrofuramide
The reduction of this compound offers a rich field of study in synthetic organic chemistry, providing pathways to various furan-based amines and other complex molecules. The specific products obtained are highly dependent on the choice of reducing agent and the reaction conditions employed. These transformations can be broadly categorized into catalytic hydrogenation and hydride-mediated reductions, each exhibiting unique mechanistic pathways and selectivities.
Catalytic Hydrogenation of Imine Double Bonds in this compound
The catalytic hydrogenation of this compound targets the reduction of its two imine double bonds. This process is a cornerstone for producing valuable furfurylamine (B118560) derivatives. The choice of catalyst and reaction environment plays a pivotal role in directing the outcome of the hydrogenation, allowing for selective synthesis of primary, secondary, or tertiary amines.
Raney Nickel: A highly active hydrogenation catalyst, Raney nickel is prepared from a nickel-aluminum alloy by leaching out the aluminum with a concentrated sodium hydroxide (B78521) solution. acs.org This process results in a porous, high-surface-area nickel catalyst that is particularly effective for the hydrogenation of various functional groups, including imines. youtube.comwjarr.comorgsyn.org In the context of this compound reduction, Raney nickel demonstrates significant catalytic activity. brainly.com The general mechanism for imine hydrogenation on a nickel surface involves the adsorption of both hydrogen and the imine onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen, which then sequentially adds across the C=N double bond of the adsorbed imine, leading to the formation of the corresponding amine. libretexts.org
Platinum Oxide (Adams' Catalyst): Platinum dioxide (PtO₂), commonly known as Adams' catalyst, is another powerful catalyst for hydrogenation reactions. wikipedia.org It is typically used as a precursor that is reduced in situ by hydrogen to form highly active platinum black, the actual catalytic species. wikipedia.org Platinum catalysts are renowned for their ability to hydrogenate a wide range of functional groups, including imines, often under mild conditions. researchgate.net The use of platinum oxide in the hydrogenation of this compound has been shown to yield specific amine products, highlighting its distinct catalytic properties compared to Raney nickel. brainly.com The reaction mechanism on platinum surfaces is generally similar to that on nickel, involving the adsorption and surface reaction of the reactants. researchgate.net However, the nature of the metal and its interaction with the substrate and solvent can lead to different selectivities. wikipedia.org
| Catalyst System | Description |
| Raney Nickel | A porous nickel catalyst with high surface area, prepared by leaching aluminum from a Ni-Al alloy. Effective for imine hydrogenation. acs.orgwjarr.comorgsyn.org |
| Platinum Oxide (Adams' Catalyst) | A platinum dioxide (PtO₂) catalyst precursor that is reduced in situ to form active platinum black. A versatile and powerful hydrogenation catalyst. wikipedia.org |
The reduction of this compound can be meticulously controlled to yield specific amine products, namely furfurylamine, difurfurylamine, and tri-furfurylamine, by carefully selecting the catalyst and reaction conditions. This demonstrates a high degree of regioselectivity and chemoselectivity in the hydrogenation process.
Formation of Furfurylamine and Difurfurylamine: The catalytic hydrogenation of this compound in the presence of Raney nickel and ammonia (B1221849) in an ethanol (B145695) solvent leads to the formation of a mixture of furfurylamine (a primary amine) and difurfurylamine (a secondary amine). brainly.com The presence of ammonia is crucial in directing the reaction towards the formation of the primary amine. It is believed that ammonia helps to suppress the side reaction where the initially formed primary amine attacks the intermediate imine, which would lead to the formation of secondary and tertiary amines. researchgate.net
Formation of Tri-furfurylamine: In contrast, when the hydrogenation is carried out using platinum oxide as the catalyst in an acetic acid-ethanol solvent system, the major product upon neutralization is tri-furfurylamine, a tertiary amine. brainly.com The acidic medium, provided by acetic acid, likely promotes the formation of iminium ion intermediates, which are highly reactive towards nucleophilic attack by the amine products. brainly.com This environment facilitates the successive alkylation of the initially formed primary and secondary amines, ultimately leading to the tertiary amine as the predominant product. wikipedia.org
| Product | Catalyst | Reaction Conditions |
| Furfurylamine & Difurfurylamine | Raney Nickel | Presence of ammonia in ethanol |
| Tri-furfurylamine | Platinum Oxide | Acetic acid-ethanol solvent system |
Hydride-Mediated Reductions of this compound
Hydride-mediated reductions offer an alternative and powerful method for the transformation of this compound, leading to products that are distinct from those obtained via catalytic hydrogenation. The use of complex metal hydrides like sodium borohydride (B1222165) and lithium aluminum hydride opens up different mechanistic pathways, resulting in unique molecular architectures.
The reduction of this compound with aqueous sodium borohydride (NaBH₄) results in the formation of N,N-bisfurfuryl-2-furylmethanediamine. brainly.com Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is known for its selectivity in reducing aldehydes, ketones, and imines. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon atoms of the two imine double bonds in this compound. masterorganicchemistry.comyoutube.comquora.com This addition of hydride across the C=N bonds leads to the formation of the corresponding amine functionalities, resulting in the saturated diamine product. The aqueous workup serves to protonate the resulting alkoxide and amine intermediates.
A particularly fascinating transformation occurs when this compound is treated with lithium aluminum hydride (LiAlH₄), a much more potent reducing agent than sodium borohydride. brainly.com This reaction does not simply reduce the imine bonds but instead leads to a complex intramolecular rearrangement and cyclization to form furfurin, a tetracyclic compound.
The proposed mechanism for this transformation is intricate. LiAlH₄ initially reduces the imine functionalities. Subsequently, the strong basicity and Lewis acidity of the aluminate species likely facilitate a series of intramolecular cyclization and rearrangement steps. This complex cascade of reactions ultimately results in the formation of the stable, tetracyclic furfurin structure. The exact step-by-step mechanism is a subject of interest due to the significant structural reorganization that occurs.
| Reagent | Product |
| Sodium Borohydride (NaBH₄) | N,N-Bisfurfuryl-2-furylmethanediamine brainly.com |
| Lithium Aluminum Hydride (LiAlH₄) | Furfurin brainly.com |
Decomposition and Rearrangement Mechanisms of this compound
The structural integrity of this compound is susceptible to various factors, leading to decomposition and rearrangement into different chemical entities. This section examines the pathways and kinetics of these transformations, particularly focusing on thermally induced changes and the impact of the surrounding environment.
Thermally Induced Decomposition Pathways and Furfurin Formation Kinetics
The thermal treatment of this compound can induce a series of complex reactions, including its rearrangement to furfurin. While specific kinetic studies on the thermal conversion of this compound to furfurin are not extensively detailed in publicly available literature, the process is understood to involve an intramolecular cyclization. The melting point of this compound is in the range of 118-119 °C, and thermal degradation is expected to occur at temperatures above this point.
The decomposition of related furan-containing compounds, such as furfural (B47365), has been studied and can offer some insights. For instance, the pyrolysis of furfural primarily yields furan (B31954) and carbon monoxide through unimolecular decomposition. nih.govgoogle.comfujifilm.com While this compound is a more complex molecule, its thermal degradation would likely involve the cleavage of its imine linkages and potential fragmentation of the furan rings. The general thermal decomposition of polymers and organic compounds is known to produce a variety of smaller molecules. For example, the thermal degradation of polyacrylonitrile (B21495) yields hydrogen cyanide and a series of other nitriles. canada.ca Similarly, the thermal decomposition of fluoropolymers can produce a range of fluorinated degradation products, including carboxylic acids. turi.org The specific products and pathways for this compound would depend on the precise conditions, such as temperature, atmosphere (inert or oxidative), and the presence of any catalysts. turi.orgdupont.com
Table 1: General Observations on Thermal Decomposition of Related Organic Compounds
| Compound/Material | Decomposition Temperature Range (°C) | Primary Decomposition Products |
| Furfural | 1200-1800 K (927-1527 °C) | Furan, Carbon Monoxide nih.govfujifilm.com |
| Polyacrylonitrile | 400 - 800 | Hydrogen Cyanide, Aliphatic Nitriles canada.ca |
| Kapton® (Polyimide film) | ~500 (in air) | Carbon Dioxide, Carbon Monoxide, Water, Benzene dupont.com |
| Fluoropolymers | >330 | Carbonyl Fluoride, Hydrogen Fluoride, various fluoroalkenes turi.org |
This table provides context from related compounds due to the lack of specific data for this compound.
Environmental Factor Influence on this compound Stability and Degradation Products
The presence of moisture can facilitate hydrolytic degradation, especially in compounds with susceptible functional groups like the imine bonds in this compound. nih.govnih.gov The rate of hydrolysis is often pH-dependent. In acidic or basic conditions, the imine linkages could be cleaved, potentially leading to the formation of furfural and ammonia, the initial reactants for its synthesis. The stability of polyaniline, for instance, has been shown to be affected by strongly acidic or alkaline media. researchgate.net
The degradation products of this compound under these conditions would likely include furfural, ammonia, and potentially other furan-containing byproducts resulting from further reactions of the initial degradation products. The specific nature and distribution of these products would be contingent on the pH, temperature, and duration of exposure to these conditions.
This compound as a Modulator in Polymerization Processes
The potential for this compound to act as a modulator in polymerization, particularly in radical polymerization systems, is an area of significant chemical interest. This section explores its theoretical roles as an inhibitor and in chain transfer reactions.
Mechanistic Role as an Inhibitor in Radical Polymerization Systems
Inhibitors in radical polymerization function by deactivating growing polymer radicals, thereby preventing or retarding the polymerization process. nih.govnih.goviu.edu They are crucial for preventing premature polymerization of monomers during storage and processing. nih.gov A common mechanism for inhibition is radical scavenging, where the inhibitor molecule reacts with a radical to form a stable, non-reactive species. nih.gov
Analysis of Macroradical Degradative Transfer Reactions involving this compound
Theoretically, a growing polymer macroradical could abstract a hydrogen atom from this compound. If the resulting this compound radical is stabilized, for instance through resonance involving the furan rings, it may not be reactive enough to initiate a new polymer chain. This would constitute a degradative transfer, effectively inhibiting the polymerization process. The efficiency of this process would depend on the relative rates of the transfer reaction versus the propagation reaction.
Kinetic Evaluation of Cross-Termination and Reinitiation Events in Polymerization Inhibition
For this compound to act as an effective inhibitor, the rate of cross-termination would need to be significant, and the rate of reinitiation would need to be negligible. A kinetic study would involve measuring the rate of polymerization in the presence of varying concentrations of this compound. A decrease in the rate of polymerization and a potential induction period would be indicative of inhibitory effects. The kinetic parameters, such as the inhibition constant (the ratio of the rate constant of inhibition to the rate constant of propagation), could then be determined. However, no such kinetic data for this compound is currently available in the literature.
Synthesis and Reactivity of Hydrofuramide Derivatives
Synthesis and Transformation of N-Substituted Hydrofuramide Analogues
The synthesis of N-substituted this compound analogues can be conceptually approached through the modification of the central nitrogen atoms. While direct N-substitution on a pre-formed this compound molecule is not extensively documented, analogous reactions with similar imine-containing structures provide a basis for potential synthetic routes. The primary methods for forming N-C bonds, such as the reaction of amines with alkyl or aryl halides and the reductive amination of carbonyl compounds, can be adapted for the synthesis of these derivatives.
One plausible strategy involves the reaction of a primary amine with furfural (B47365) to form a Schiff base (an N-substituted furfurylidene imine), which can then undergo further reactions to build the this compound-like core. For instance, the reaction of primary amines with aldehydes or ketones, followed by reduction of the resulting imine, is a well-established method for producing N-substituted amines. This process, known as reductive amination, could be adapted to synthesize N-substituted this compound analogues.
The transformation of N-substituted this compound analogues would likely involve reactions of the imine and furan (B31954) moieties. The imine bonds are susceptible to reduction, which would yield the corresponding diamine. For example, the reduction of imines is a common method for the synthesis of amines.
Table 1: Potential Reactions for the Synthesis and Transformation of N-Substituted this compound Analogues
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation (via reductive amination) | Primary amine, furfural, followed by a reducing agent (e.g., NaBH4) | N-Alkyl this compound analogue |
| N-Arylation | Not well-established for this specific structure | N-Aryl this compound analogue |
| Imine Reduction | Reducing agent (e.g., NaBH4, H2/catalyst) | N-Substituted furfuryl diamine |
Functionalization Strategies for Furan-Ring Modified this compound Derivatives
The three furan rings of this compound are electron-rich aromatic systems, making them susceptible to electrophilic substitution reactions. researchgate.net The oxygen atom in the furan ring directs electrophiles primarily to the C5 position (the carbon adjacent to the oxygen and opposite the point of attachment to the central methane (B114726) carbon).
A key strategy for the functionalization of furan rings is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the ring. science.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. This formyl group can then be a handle for further synthetic transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to other functional groups.
Another powerful method for modifying the furan rings is through metal-catalyzed cross-coupling reactions . researchgate.net These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds. For this to be applied to this compound, a halogen atom would first need to be introduced onto one or more of the furan rings, typically via electrophilic halogenation. The resulting furyl halide can then be coupled with various partners, such as boronic acids (Suzuki coupling), organotin compounds (Stille coupling), or terminal alkynes (Sonogashira coupling), in the presence of a suitable metal catalyst (usually palladium-based).
Table 2: Key Functionalization Reactions for the Furan Rings of this compound
| Reaction | Reagents | Position of Functionalization | Resulting Functional Group |
| Vilsmeier-Haack Formylation | POCl3, DMF | C5 | Aldehyde (-CHO) |
| Halogenation | Br2, Cl2 | C5 | Halogen (-Br, -Cl) |
| Suzuki Coupling (on a halogenated derivative) | Arylboronic acid, Pd catalyst, base | C5 | Aryl group |
| Sonogashira Coupling (on a halogenated derivative) | Terminal alkyne, Pd/Cu catalyst, base | C5 | Alkynyl group |
This compound as a Precursor in the Synthesis of Complex Organic Molecules (e.g., Azetidin-2-one (B1220530) Derivatives)
This compound's imine functionalities make it a suitable precursor for the synthesis of β-lactams (azetidin-2-ones) via the Staudinger cycloaddition . researchgate.net This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. In the context of this compound, the furfurylidene imine moieties can react with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine.
The general synthetic route would involve the reaction of this compound with a suitable acyl chloride in the presence of a non-nucleophilic base like triethylamine. This would generate a ketene intermediate that would then undergo cycloaddition with one of the C=N double bonds of this compound to form the four-membered azetidin-2-one ring. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents on both the imine and the ketene. nih.gov
The synthesis of azetidin-2-ones is of significant interest due to the presence of the β-lactam ring in a wide array of clinically important antibiotics, such as penicillins and cephalosporins. The use of a renewable, bio-based starting material like furfural to generate this compound, and subsequently azetidin-2-one derivatives, represents a green chemistry approach to the synthesis of these valuable heterocyclic compounds.
Table 3: Synthesis of Azetidin-2-one Derivatives from this compound
| Reaction | Key Reagents | Intermediate | Product |
| Staudinger Cycloaddition | Acyl chloride, Triethylamine | Ketene | Furyl-substituted azetidin-2-one |
Computational and Theoretical Investigations of Hydrofuramide
Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity of Hydrofuramide
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. aps.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. youtube.com
For this compound, a DFT study could be initiated with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, a variety of electronic properties can be calculated. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal regions of the molecule most likely to act as electron donors and acceptors, respectively, providing a clear picture of its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Furthermore, the calculation of an electrostatic potential map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding how this compound might interact with other molecules. Reactivity descriptors, such as chemical hardness and softness, can also be derived from these calculations to quantify its reactivity.
Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, representing its electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | A non-zero dipole moment indicates an uneven distribution of electron density, influencing solubility and intermolecular interactions. |
Table 1: A hypothetical data table showing the kind of electronic properties that could be calculated for this compound using quantum chemical methods. The values are illustrative and not based on actual published research.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility and intermolecular interactions of a molecule like this compound. dovepress.comresearchgate.net
A simulation could be set up with a single this compound molecule in a solvent box (e.g., water or an organic solvent) to observe its behavior in a condensed phase. The simulation would reveal the accessible conformations of the molecule by tracking the rotation around its single bonds. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds connecting the furan (B31954) rings to the central nitrogen-containing structure. The results of a conformational analysis can be presented as a Ramachandran-like plot, showing the preferred dihedral angles.
MD simulations also allow for the detailed study of intermolecular interactions, such as hydrogen bonding between the nitrogen and oxygen atoms of this compound and solvent molecules. teachchemistry.orgteachchemistry.org The strength and lifetime of these interactions can be quantified, providing insights into its solvation and how it might interact with other molecules in a mixture.
Hypothetically Determined Major Conformations of this compound from MD Simulation
| Conformer ID | Dihedral Angle (C-N-C-C) | Relative Population (%) | Key Intermolecular Interactions Observed |
|---|---|---|---|
| Conf-1 | 175° | 65 | Hydrogen bond between N-H and furan oxygen (intramolecular). |
| Conf-2 | 60° | 25 | Pi-stacking interaction between two furan rings. |
Table 2: An illustrative table summarizing the potential results from a molecular dynamics simulation and conformational analysis of this compound. The data is hypothetical.
Advanced Computational Modeling for Mechanistic Elucidation
Beyond static properties and general dynamics, computational chemistry can be employed to investigate the specific pathways of chemical reactions involving this compound.
Transition State Characterization and Reaction Pathway Analysis for this compound-Involved Processes
The transition state is the highest energy point along a reaction coordinate and represents the bottleneck of a chemical reaction. youtube.com Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and kinetics. nih.govnih.gov Computational methods, such as nudged elastic band (NEB) or quadratic synchronous transit (QST) approaches, can be used to locate transition state structures.
For a process such as the hydrolysis of this compound back to furfural (B47365) and ammonia (B1221849), computational chemists could model the reaction pathway. This would involve identifying the reactant and product structures and then searching for the transition state connecting them. A frequency calculation on the located transition state structure would confirm it as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Hypothetical Transition State Properties for the Hydrolysis of this compound
| Property | Value | Description |
|---|---|---|
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirms the structure as a first-order saddle point (a transition state). |
| Key Bond Distances | C-N: 1.8 Å, O-H (water): 1.5 Å | Elongated bonds indicating the breaking and forming of bonds during the reaction. |
Table 3: A hypothetical data table illustrating the kind of information that could be obtained from a transition state calculation for a reaction involving this compound. The values are for illustrative purposes only.
Energy Profile Calculations for Synthesis and Transformation Reactions
By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a chemical reaction can be constructed. youtube.com This profile provides a visual representation of the thermodynamics and kinetics of the reaction.
Hypothetical Energy Profile Data for the Final Step in this compound Synthesis
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant Intermediate | 0 |
| Transition State | +15 |
Table 4: A simplified, hypothetical data table for the calculated relative energies of species in a transformation reaction of this compound. This data is not based on published research.
Predictive Modeling of Spectroscopic Signatures for Structural Assignment
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and the interpretation of experimental data. nih.govescholarship.org
For this compound, quantum chemical methods can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. arxiv.orggithub.iofrontiersin.orgcheminfo.orgresearchgate.net The calculation of NMR chemical shifts (for ¹H and ¹³C) and coupling constants can provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Discrepancies between the predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment.
Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the predicted absorption bands can be compared with an experimental IR spectrum to identify the functional groups present in the molecule and confirm its identity. semanticscholar.org
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) - CH=N | 8.2 | 8.1 |
| ¹³C NMR Chemical Shift (ppm) - C=N | 160.5 | 159.8 |
| IR Frequency (cm⁻¹) - C=N stretch | 1640 | 1645 |
Table 5: An illustrative table comparing hypothetical computationally predicted spectroscopic data for this compound with potential experimental values. This serves to show how computational predictions are used for structural validation.
Advanced Analytical Characterization in Hydrofuramide Research
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable tools for the detailed structural analysis and purity verification of hydrofuramide. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful methods employed for these purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of this compound. nih.govmeasurlabs.com By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), researchers can piece together the compound's connectivity and stereochemistry. nih.govmeasurlabs.com The interpretation of an NMR spectrum involves analyzing chemical shifts, signal integration, and splitting patterns to identify the different types of protons and carbons and their relationships within the molecule. measurlabs.com For a complex molecule like this compound, two-dimensional NMR techniques can further resolve overlapping signals and provide definitive structural assignments. While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for structural elucidation of organic molecules is a well-established and fundamental practice. nih.govmeasurlabs.comnih.gov
Mass Spectrometry (MS) is another critical technique used to confirm the molecular weight and elemental composition of this compound. waters.com MS analysis involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). unl.edu This provides a precise molecular weight, which for this compound (C₁₅H₁₂N₂O₃) is 268.272 g/mol . wikipedia.org High-resolution mass spectrometry (HRMS) can further provide the exact elemental formula, offering a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum can also yield valuable structural information, as the molecule breaks apart in predictable ways.
Table 1: Key Spectroscopic Data for this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂N₂O₃ | wikipedia.org |
| Molar Mass | 268.272 g·mol⁻¹ | wikipedia.org |
| Appearance | Crystalline solid | wikipedia.org |
| Melting Point | 118-119 °C | wikipedia.org |
Chromatographic Techniques for Reaction Monitoring and Product Separation
Chromatographic methods are essential for monitoring the progress of the reaction that synthesizes this compound and for separating the final product from unreacted starting materials and byproducts. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique widely used for the analysis of organic compounds. sigmaaldrich.com In the context of this compound synthesis, HPLC can be employed to monitor the reaction in real-time. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the disappearance of reactants (furfural and ammonia) and the appearance of the this compound product. youtube.com This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time. youtube.com
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). libretexts.orgsigmaaldrich.com Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be selected based on the polarity of the compounds being separated. sigmaaldrich.com For purity assessment, HPLC provides a quantitative measure of the this compound present in a sample, and can detect and quantify impurities. The choice of detector, such as a UV-Vis detector, is crucial for observing the separated components as they elute from the column. mdpi.com
Table 2: Application of HPLC in Chemical Analysis
| Application | Description | Key Advantages |
| Reaction Monitoring | Tracks the concentration of reactants and products over time to determine reaction kinetics and endpoint. | Real-time data, allows for optimization of reaction conditions. youtube.com |
| Purity Assessment | Quantifies the main compound and detects the presence of impurities in the final product. | High sensitivity and accuracy for quantification. |
| Product Separation | Isolates the desired product from a complex reaction mixture for further use or analysis. | Efficient separation of compounds with different chemical properties. libretexts.orgsigmaaldrich.com |
In-situ Spectroscopic Approaches for Real-time Mechanistic Probing
To gain a deeper understanding of the reaction mechanism leading to this compound, researchers can employ in-situ spectroscopic techniques. These methods allow for the observation of the reaction as it happens, providing valuable information about transient intermediates and the sequence of chemical transformations. rsc.orgnih.gov
Techniques such as in-situ Raman spectroscopy or in-situ Infrared (IR) spectroscopy can be particularly insightful. researchgate.netrsc.org These methods can be used to monitor changes in the vibrational modes of the molecules in the reaction mixture, allowing for the identification of key functional groups and the tracking of their formation and consumption throughout the reaction. rsc.org For instance, one could monitor the disappearance of the aldehyde C-H stretch of furfural (B47365) and the appearance of the C=N imine stretch of this compound. The ability to directly observe reactive intermediates can provide direct evidence for a proposed reaction pathway. beilstein-journals.orgyoutube.com
The integration of these advanced analytical methods provides a comprehensive picture of this compound, from its fundamental molecular structure to the dynamics of its formation. This detailed characterization is essential for its application in various chemical fields.
Future Research Directions and Perspectives on Hydrofuramide
Design and Development of Novel Hydrofuramide-Based Catalytic Systems
The molecular architecture of this compound, rich in heteroatoms (nitrogen and oxygen), presents an intriguing platform for the development of novel catalysts. Future research should focus on harnessing these features to create sophisticated catalytic systems.
As a Ligand for Homogeneous Catalysis: The nitrogen atoms of the imine groups and the oxygen atoms of the furan (B31954) rings can act as coordination sites for metal ions. Research into synthesizing organometallic complexes with this compound as a multidentate ligand could yield catalysts for a variety of organic transformations. The steric and electronic properties of the furan rings can be tuned to influence the catalytic activity and selectivity of the metal center.
Scaffolds for Heterogeneous Catalysts: The development of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages in catalyst separation and recycling. Advanced strategies could involve immobilizing this compound-metal complexes onto solid supports like silica, polymers, or Metal-Organic Frameworks (MOFs). Another approach is the creation of flow-through catalytic reactors where this compound-based catalysts are anchored to porous membranes, enabling continuous processing and enhanced efficiency. mdpi.com
Biocatalytic Systems: The future of catalysis lies increasingly in biocatalysis, which utilizes enzymes for highly selective and efficient reactions under mild conditions. acsgcipr.orgmanchester.ac.uk Research could explore the enzymatic modification of this compound or the use of enzymes, such as imine reductases or amine dehydrogenases, to catalyze reactions involving this compound and its derivatives. manchester.ac.uk This aligns with the push for more sustainable manufacturing processes in the chemical industry. manchester.ac.uk
Exploration of Unconventional Synthetic Routes for this compound and its Advanced Analogues
While the traditional synthesis of this compound involves the condensation of furfural (B47365) and ammonia (B1221849), future research can explore more advanced and sustainable synthetic methodologies. wikipedia.orgchemicalbook.com
Advanced Process Technologies: Modern synthetic techniques such as flow chemistry, microwave-assisted synthesis, and mechanochemistry could offer significant advantages over traditional batch processing. These methods can lead to higher yields, reduced reaction times, improved safety profiles, and lower energy consumption.
Biocatalytic Synthesis: A forward-looking approach would be the development of a chemoenzymatic route to this compound. nih.gov This could involve using an enzyme to catalyze the condensation of furfural and ammonia, potentially offering superior selectivity and operating under greener conditions (e.g., in aqueous media at ambient temperature).
Synthesis of Advanced Analogues: The true potential of this compound may lie in its derivatives. Unconventional synthetic strategies can be employed to create a library of advanced analogues. researchgate.netresearchgate.net This could involve:
Modification of the Furan Rings: Introducing different functional groups onto the furan rings to modulate the electronic properties and reactivity of the molecule.
Varying the Aldehyde Source: Using substituted furfurals or different aldehydes altogether to create a diverse range of this compound-like structures.
Modifying the Imine Backbone: Developing reactions that selectively target the C=N bonds to create novel molecular skeletons.
Integration of this compound Chemistry into Sustainable Chemical Processes and Circular Economy Models
The origin of this compound from furfural, a biomass-derived chemical, makes it an ideal candidate for integration into sustainable chemical processes and circular economy models. nih.gov A circular economy aims to eliminate waste and keep materials in use, moving away from the linear "take-make-dispose" model. undp.orgbasf.com
Bio-based Feedstocks: Furfural is produced from pentosans found in agricultural and forestry waste, such as corn cobs and sugarcane bagasse. nih.gov By utilizing this compound, the chemical industry can reduce its reliance on fossil fuels, contributing to a more sustainable and circular bioeconomy. youtube.com
Green Chemistry Applications: this compound and its derivatives can be designed for use in green chemical processes. mdpi.com For example, they could serve as building blocks for biodegradable polymers or as components in environmentally benign formulations for crop protection or material preservation. The development of catalytic processes using this compound-based systems aligns with the principles of green chemistry by promoting atom economy and reducing hazardous waste.
Waste Valorization: Research should focus on creating closed-loop systems where this compound-based products, at the end of their life cycle, can be efficiently broken down into their constituent parts (like furfural) and reused, embodying the principles of a circular economy. mdpi.com
Discovery of Novel Reaction Pathways and Mechanistic Insights through Interdisciplinary Research
Beyond its known reduction and hydrogenation reactions, the this compound scaffold holds potential for undiscovered chemical transformations. wikipedia.org Unlocking these novel reaction pathways requires a combination of synthetic exploration and detailed mechanistic studies.
Exploring Modern Synthetic Methods: The application of modern synthetic techniques could reveal new reactivity. For instance, photochemistry, which uses visible light to drive chemical reactions, could unlock unique transformations of the this compound molecule, such as cycloadditions or radical-mediated reactions, that are inaccessible through traditional thermal methods. nih.gov
Mechanistic Investigations: A deep understanding of how this compound reacts is crucial for controlling its chemistry. Interdisciplinary research combining experimental techniques (e.g., kinetic studies, isotopic labeling) with advanced spectroscopic analysis (NMR, MS, IR) can provide detailed mechanistic insights.
Synergy with Computational Chemistry: Theoretical calculations can complement experimental work by modeling reaction intermediates and transition states, helping to elucidate complex reaction mechanisms and predict new, unexplored pathways.
Leveraging Advanced Computational Methods for Predictive and Generative this compound Research
Computational chemistry and artificial intelligence are revolutionizing how chemical research is conducted. acsgcipr.orgbeilstein-journals.org These tools can accelerate the discovery and development of new applications for this compound.
Predictive Modeling:
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the structural, electronic, and reactive properties of this compound and its potential derivatives, guiding experimental efforts.
Molecular Docking: If exploring potential biocidal or pharmaceutical applications, molecular docking simulations can predict how this compound analogues might bind to specific protein targets. beilstein-journals.org
Generative Research and AI:
Machine Learning: AI and machine learning models can be trained on existing chemical data to predict the properties of novel, untested this compound analogues. acsgcipr.org This can rapidly screen vast virtual libraries of compounds to identify candidates with desired characteristics (e.g., catalytic activity, material properties).
De Novo Design: Generative models can design entirely new this compound-based molecules tailored for specific applications, moving beyond simple modifications of the parent structure.
Reaction Optimization: AI algorithms can analyze reaction parameters to predict optimal conditions for the synthesis of this compound and its derivatives, accelerating process development.
The following table summarizes the proposed future research directions and their potential impact.
| Research Area | Specific Focus | Methodologies | Potential Impact |
| Novel Catalytic Systems | Ligand design, heterogeneous catalysts, biocatalysis | Organometallic synthesis, immobilization on supports (MOFs, polymers), enzyme screening | Development of efficient and recyclable catalysts for green chemistry applications. |
| Unconventional Synthesis | Process intensification, synthesis of analogues | Flow chemistry, microwave synthesis, chemoenzymatic routes | More sustainable and efficient production of this compound and a diverse library of new compounds. |
| Sustainable Chemistry | Integration into circular economy models | Use of bio-based feedstocks, design for biodegradability, lifecycle assessment | Reduced reliance on fossil fuels and creation of environmentally benign chemical processes and products. |
| Novel Reaction Pathways | Exploring new reactivity | Photochemistry, electrochemistry, detailed mechanistic studies | Expansion of the synthetic utility of this compound, enabling the creation of complex molecular architectures. |
| Computational Methods | Predictive modeling and generative design | DFT, molecular docking, machine learning, AI | Accelerated discovery of new materials and applications, and optimization of synthetic processes. |
Q & A
Q. How can independent researchers validate this compound studies without access to proprietary protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
